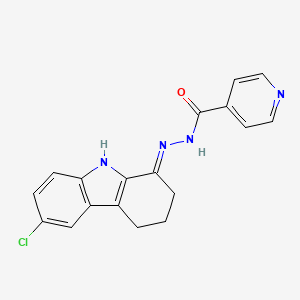

![molecular formula C18H20N2O2 B604699 1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone CAS No. 1321752-63-9](/img/structure/B604699.png)

1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Hydroxyphenyl)propan-1-one, also known as Paroxypropione, is a manufactured, nonsteroidal estrogen which has been used medically as an antigonadotropin .

Molecular Structure Analysis

The molecular formula of 1-(4-Hydroxyphenyl)propan-1-one is C9H10O2 . It has a molecular weight of 150.174 . The exact mass is 150.068085 .Physical And Chemical Properties Analysis

1-(4-Hydroxyphenyl)propan-1-one has a density of 1.1±0.1 g/cm3 . Its boiling point is 152-154 °C26 mm Hg (lit.) and the melting point is 36-38 °C (lit.) . The compound is slightly soluble in water with a solubility of 0.34 g/l at 15 ºC .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Hydrazones and their complexes are synthesized through reactions involving hydrazone ligands, showcasing diverse biological activities. These compounds are characterized by various spectroscopic methods, indicating their potential as antimicrobial agents and for other biological applications. For instance, El-Sherif reports the synthesis of hydrazone ligands and their metal complexes, revealing antimicrobial activity, particularly against Gram-positive bacteria, suggesting a relationship between antimicrobial activity and the cell wall structure of bacteria (El-Sherif, 2009).

Biological Activities

Research has delved into the antimicrobial and antibacterial properties of hydrazone derivatives and their metal complexes. Prithivirajan et al. synthesized chalcone-hydrazone derivatives showing pronounced antibacterial activities, representing a new collection of antibacterial agents and DNA gyrase inhibitors (Prithivirajan, Marimuthu, & Jas, 2019). Furthermore, Tharmaraj et al. synthesized and characterized metal complexes of hydrazone ligands, noting enhanced antimicrobial activity compared to the free ligand, highlighting the potential of metal-hydrazone complexes in antimicrobial applications (Tharmaraj, Kodimunthiri, Sheela, & Priya, 2009).

Environmental Applications

Chhaya and Gupte explored the use of laccase in the bioremediation of Bisphenol A, an environmental pollutant, using reverse micelles systems. This study demonstrates the potential of enzyme-based systems for the degradation of hydrophobic phenolic environmental pollutants, offering insights into the environmental applications of hydrazone-related compounds (Chhaya & Gupte, 2013).

Antioxidant and Radical Scavenging Activities

Compounds like diflunisal hydrazide-hydrazones have been synthesized and evaluated for their antimycobacterial, antimicrobial, anticonvulsant, and antiradical activities. These studies reveal the potential of hydrazone derivatives as multifunctional agents with significant biological activities, including radical scavenging properties (Küçükgüzel, Mazi, Şahin, Oztürk, & Stables, 2003).

Optical and Material Science Applications

Naseema et al. investigated the third-order nonlinear optical properties of hydrazones, indicating their potential in optical device applications such as optical limiters and switches. This highlights the significance of hydrazones in the development of materials with specialized optical properties (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012).

Propiedades

IUPAC Name |

4-[(E)-C-ethyl-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]carbonimidoyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-3-17(13-5-9-15(21)10-6-13)19-20-18(4-2)14-7-11-16(22)12-8-14/h5-12,21-22H,3-4H2,1-2H3/b19-17+,20-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXNALRUDYMXNR-XPWSMXQVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NN=C(CC)C1=CC=C(C=C1)O)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\N=C(\C1=CC=C(C=C1)O)/CC)/C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Hydroxyphenyl)propan-1-one [1-(4-hydroxyphenyl)propylidene]hydrazone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[(2-cyclohexylidenehydrazinyl)methylidene]-1-ethyl-5-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B604617.png)

![N-(4-chloro-2-nitrophenyl)-3-hydroxy-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B604623.png)

![4-Anilino-5-[2-(4-hydroxy-3-methoxybenzylidene)carbohydrazonoyl]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B604624.png)

![3-[(4-Hydroxyanilino)methylene]-2,4-pyrrolidinedione](/img/structure/B604626.png)

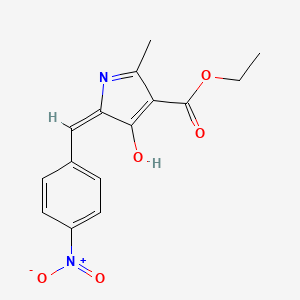

![ethyl 2-(acetylamino)-5-[(1E)-N-hydroxyethanimidoyl]-4-phenylthiophene-3-carboxylate](/img/structure/B604627.png)

![2,4,6-trichlorobenzaldehyde {[1-ethyl-2-oxo-6-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)-1,2-dihydro-3H-indol-3-ylidene]methyl}hydrazone](/img/structure/B604629.png)

![4-hydroxy-6-phenyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B604633.png)

![2-[2-(1H-indol-3-yl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604634.png)

![2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]quinazolin-4(3H)-one](/img/structure/B604635.png)

![2-[2-(4-hydroxyphenyl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B604636.png)

![Ethyl 2-(acetylamino)-7-{[(1-adamantylcarbonyl)oxy]imino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B604637.png)

![2-(1,3-Benzothiazol-2-yl)-4-[(E)-C-methyl-N-(4-methylpiperazin-1-yl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one](/img/no-structure.png)